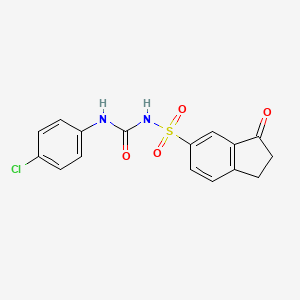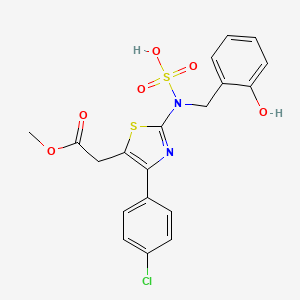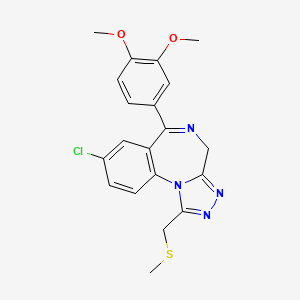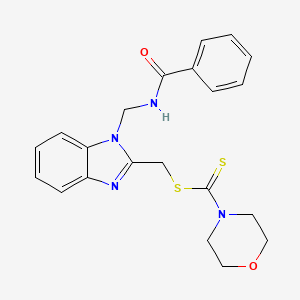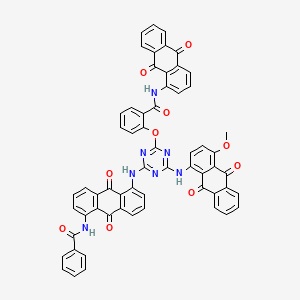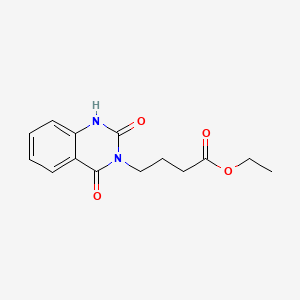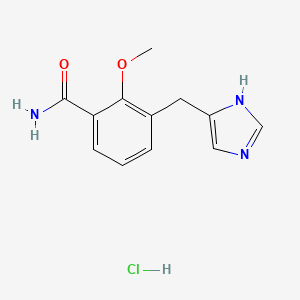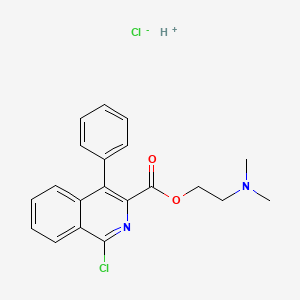
1-Butanone-4,4-d2, 4-(methylnitrosoamino)-1-(3-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanone-4,4-d2, 4-(methylnitrosoamino)-1-(3-pyridinyl)- is a synthetic organic compound that features a deuterium-labeled butanone backbone with a methylnitrosoamino group and a pyridinyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone-4,4-d2, 4-(methylnitrosoamino)-1-(3-pyridinyl)- typically involves the following steps:
Deuterium Labeling:
Formation of Methylnitrosoamino Group: This step involves the nitration of a suitable precursor followed by reduction to form the nitroso group.
Attachment of Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction using a pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butanone-4,4-d2, 4-(methylnitrosoamino)-1-(3-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
1-Butanone-4,4-d2, 4-(methylnitrosoamino)-1-(3-pyridinyl)- has several scientific research applications, including:
Chemistry: Used as a labeled compound in tracer studies to investigate reaction mechanisms.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Butanone-4,4-d2, 4-(methylnitrosoamino)-1-(3-pyridinyl)- involves its interaction with molecular targets such as enzymes or receptors. The nitroso group may participate in redox reactions, while the pyridinyl group can engage in π-π interactions with aromatic residues in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butanone-4,4-d2: A deuterium-labeled butanone without additional substituents.
4-(Methylnitrosoamino)-1-(3-pyridinyl)-butanone: A similar compound without deuterium labeling.
Uniqueness
1-Butanone-4,4-d2, 4-(methylnitrosoamino)-1-(3-pyridinyl)- is unique due to the combination of deuterium labeling, nitroso group, and pyridinyl substituent, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
86270-91-9 |
|---|---|
Molekularformel |
C10H13N3O2 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
N-(1,1-dideuterio-4-oxo-4-pyridin-3-ylbutyl)-N-methylnitrous amide |
InChI |
InChI=1S/C10H13N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8H,3,5,7H2,1H3/i7D2 |
InChI-Schlüssel |
FLAQQSHRLBFIEZ-RJSZUWSASA-N |
Isomerische SMILES |
[2H]C([2H])(CCC(=O)C1=CN=CC=C1)N(C)N=O |
Kanonische SMILES |
CN(CCCC(=O)C1=CN=CC=C1)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


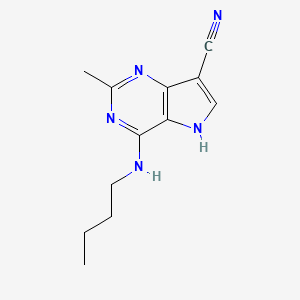
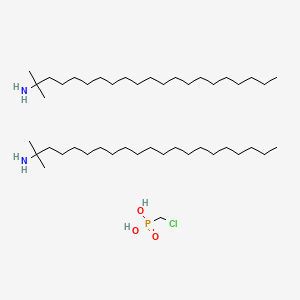
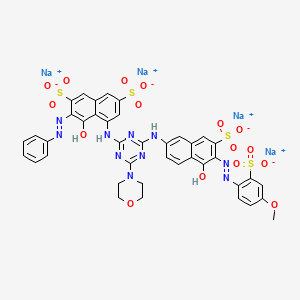
![(E)-but-2-enedioic acid;2-[4-[[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanol](/img/structure/B15189780.png)
